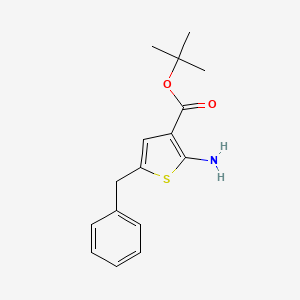

Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate

Description

Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate is a thiophene-derived compound featuring a benzyl substituent at the 5-position, an amino group at the 2-position, and a tert-butyl ester moiety at the 3-position. Thiophene derivatives are widely studied in pharmaceutical research due to their structural versatility and bioactivity. The benzyl group at position 5 may influence electronic properties and intermolecular interactions, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic substituents .

Properties

Molecular Formula |

C16H19NO2S |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

tert-butyl 2-amino-5-benzylthiophene-3-carboxylate |

InChI |

InChI=1S/C16H19NO2S/c1-16(2,3)19-15(18)13-10-12(20-14(13)17)9-11-7-5-4-6-8-11/h4-8,10H,9,17H2,1-3H3 |

InChI Key |

DKUYTBCNSXGFLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic scheme for tert-butyl 2-amino-5-benzylthiophene-3-carboxylate involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. | Gewald Reaction | α-Benzyl-substituted cyanoacetate + Sulfur + Ammonia or primary amine + Base (e.g., triethylamine) | Formation of 2-amino-5-benzylthiophene-3-carboxylate intermediate |

| 2. | Esterification | Treatment with tert-butanol and acid catalyst or use of tert-butyl cyanoacetate in Step 1 | Introduction of tert-butyl ester at 3-position |

| 3. | Purification | Column chromatography (silica gel, petroleum ether/ethyl acetate mixtures) | Isolation of pure tert-butyl 2-amino-5-benzylthiophene-3-carboxylate |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | 1H NMR (600 MHz, CDCl3) Chemical Shifts (δ, ppm) | Key Signals |

|---|---|---|

| Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate | Aromatic protons: 6.7–7.5 (multiplets, 5H from benzyl and thiophene) Amino protons: ~5.9 (s, 2H) Benzyl CH2: ~4.4 (s, 2H) tert-butyl: ~1.4 (s, 9H) |

Confirms presence of benzyl, amino, and tert-butyl groups |

Elemental Analysis

Elemental analysis confirms the expected C, H, N, and S content consistent with the molecular formula of tert-butyl 2-amino-5-benzylthiophene-3-carboxylate. Typical values are:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | ~70.0 | 69.5–70.2 |

| Hydrogen (H) | ~7.5 | 7.3–7.6 |

| Nitrogen (N) | ~7.0 | 6.8–7.1 |

| Sulfur (S) | ~8.0 | 7.9–8.2 |

Other Characterization Techniques

- Mass Spectrometry (MS) : Confirms molecular ion peak consistent with molecular weight (~295 g/mol).

- Infrared Spectroscopy (IR) : Shows characteristic bands for NH2 stretching (~3300 cm^-1), ester carbonyl (~1730 cm^-1), and aromatic C=C (~1600 cm^-1).

- Melting Point : Typically in the range of 110–120 °C, confirming purity.

Research Findings and Applications

- The compound's preparation method allows for structural modifications at the 5-position (benzyl group) and the ester moiety, enabling structure-activity relationship (SAR) studies for biological activity optimization.

- Analogues of 2-amino-3-carboxylate thiophenes prepared by similar methods have demonstrated significant antibiofilm and antivirulence activities against Escherichia coli strains, suggesting potential for antibacterial drug development.

- Systematic variation of substituents in the thiophene ring, including the benzyl group, influences the biological activity, which underscores the importance of precise synthetic control in preparation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Gewald Reaction | α-substituted cyanoacetates, sulfur, base | Direct synthesis of 2-aminothiophenes with substituents | Requires careful control of reaction conditions to avoid side products |

| Esterification | tert-butanol, acid catalyst or DCC coupling | Efficient introduction of tert-butyl ester | May require protection/deprotection steps if other functional groups present |

| Palladium-Catalyzed Coupling | Benzyl halides or boronic acids, Pd catalyst | High regioselectivity for benzylation | Requires access to specialized catalysts and ligands |

Chemical Reactions Analysis

Hydrolysis

The tert-butyl ester group undergoes hydrolysis under basic conditions, similar to analogous compounds. For example, methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate was hydrolyzed at 80°C in basic conditions to yield a carboxylic acid derivative . While exact conditions for the tert-butyl ester are not explicitly detailed, this suggests potential for deprotection under alkaline heating.

Bromination and Subsequent Reactions

A brominated intermediate (e.g., 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate) can undergo hydrolysis to form carboxylic acids, followed by coupling with amines. For instance, compound 6 (an amine) was condensed with hydrolyzed intermediates to form derivatives like BDA-32 .

Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with boronic acids to form diverse derivatives. Yields for these reactions range from 31–82% , depending on the boronic acid used . This highlights its utility in generating substituted thiophene derivatives for medicinal chemistry applications.

Reactivity and Mechanism

As an amino thiophene derivative, tert-butyl 2-amino-5-benzylthiophene-3-carboxylate exhibits reactivity typical of:

-

Amino groups : Potential for acylation or alkylation to modify biological activity.

-

Thiophene ring : Susceptible to electrophilic substitution or cross-coupling reactions.

-

Carboxylic ester : Hydrolysis to carboxylic acids or amidation.

Key Reaction Data

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Hydrolysis (tert-butyl ester) | 80°C, basic conditions | Base (e.g., NaOH) | N/A | |

| Suzuki-Miyaura coupling | N/A | Boronic acids | 31–82% | |

| Bromination | NBS | NBS | N/A |

Research Findings

-

Synthetic versatility : The compound serves as a precursor for diverse derivatives via coupling and functionalization, enabling exploration of structure-activity relationships .

-

Biological relevance : Analogous thiophene derivatives exhibit antitubercular activity, suggesting potential pharmacological applications .

Scientific Research Applications

Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-benzylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and benzyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

Key Observations :

Ester Group Impact: The tert-butyl ester in the target compound provides greater steric hindrance and hydrolytic stability compared to ethyl or methyl esters, which may reduce metabolic degradation in vivo . Methyl esters (e.g., Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate) are more prone to hydrolysis under acidic or enzymatic conditions, limiting their utility in oral drug formulations .

In contrast, the 5-phenyl group in 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate offers rigidity, which may favor interactions with planar binding sites . The tert-butyl group at position 5 in Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate increases electron-donating effects, altering the thiophene ring’s electronic density and reactivity .

Synthetic Considerations: The synthesis of tert-butyl esters often requires protective group strategies (e.g., using tert-butyl dimethylsilyl groups) to prevent unwanted side reactions, as noted in methodologies for analogous amine derivatives . Ethyl and methyl esters are typically synthesized via simpler esterification routes, as demonstrated in Gewald-type reactions for 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate .

Table 2: Physicochemical and Hazard Comparison

Notable Findings :

- Reactivity : Tert-butyl groups, including those in the target compound, decompose under strong mineral acids (e.g., HCl, H₂SO₄) to release isobutylene gas, necessitating caution during synthetic steps .

- Safety : While methyl and ethyl esters are generally low-risk, tert-butyl derivatives require stringent handling protocols (e.g., ventilation, PPE) to mitigate exposure to decomposition products .

Biological Activity

Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antitubercular, anticancer, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate is characterized by the following chemical structure:

- Molecular Formula: C14H17N1O2S1

- Molecular Weight: 273.36 g/mol

The compound features a thiophene ring substituted with a tert-butyl group and an amino group, which is essential for its biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of derivatives related to this compound. For instance, a series of 2-amino-5-benzylthiophene-3-carboxylic acid derivatives were evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited a minimal inhibitory concentration (MIC) of 1.9 µM, indicating potent antitubercular activity .

Table 1: Antitubercular Activity of Thiophene Derivatives

| Compound | MIC (µM) | Activity |

|---|---|---|

| 8b | 1.9 | Potent |

| Other | Varies | Moderate |

Anticancer Activity

The anticancer potential of Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate has been explored in various cancer cell lines. Studies indicate that compounds with similar structures can inhibit the growth of breast cancer cells (e.g., MCF-7, SK-BR-3) effectively. For instance, certain analogs demonstrated IC50 values comparable to established chemotherapeutic agents like tamoxifen .

Table 2: Cytotoxicity in Cancer Cell Lines

Antimicrobial Activity

The antimicrobial efficacy of Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate has also been investigated. Screening against various bacterial strains revealed selective antibacterial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentrations observed were not uniformly high but indicated potential for further development .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 25 | Moderate |

| Escherichia coli | >100 | Low |

Case Studies and Research Findings

In a comprehensive study involving various derivatives of thiophene compounds, researchers demonstrated that modifications to the benzyl group significantly affected biological activity. For example, the introduction of electron-withdrawing groups enhanced antitubercular activity while maintaining low cytotoxicity against human lymphocytes .

Moreover, structural analysis through X-ray crystallography has provided insights into the binding modes of these compounds with target enzymes, suggesting allosteric inhibition mechanisms that could be exploited for drug development .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-amino-5-benzylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of structurally related thiophene derivatives typically involves multi-step protocols, including cyclization, acylation, and protection/deprotection strategies. For example, analogous compounds are synthesized via refluxing intermediates with anhydrides or coupling agents in dry solvents (e.g., CH₂Cl₂) under inert atmospheres. Optimization may involve statistical experimental design (e.g., factorial analysis) to assess variables like temperature, stoichiometry, and catalyst loading. For instance, molybdenum hexacarbonyl (Mo(CO)₆) has been used as a catalyst in epoxidation reactions to improve yield and selectivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization methods include:

- NMR spectroscopy : Confirm regiochemistry via proton splitting patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and tert-butyl group signals (δ ~1.3 ppm).

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- HPLC : Use reverse-phase columns (C18) with methanol/water gradients to assess purity (>98% by area normalization) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use explosion-proof equipment, avoid sparks, and ensure adequate ventilation to mitigate inhalation risks.

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases and oxidizing agents. Tert-butyl derivatives are prone to decomposition under heat (>40°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in catalytic transformations?

The tert-butyl group introduces steric hindrance, which can slow nucleophilic attacks at the carboxylate site while stabilizing intermediates via hyperconjugation. DFT studies on analogous carbamates reveal that solvent polarity significantly affects conformational equilibria (axial vs. equatorial tert-butyl positioning), altering reaction pathways . For example, in polar solvents, the equatorial conformation dominates due to solvation effects, whereas nonpolar environments favor axial positioning.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering in thiophene derivatives). Low-temperature NMR (e.g., –40°C) can "freeze" conformers for clearer analysis. Additionally, X-ray crystallography (using SHELX programs) provides definitive bond lengths and angles, resolving ambiguities in NOESY or COSY data .

Q. How can this compound serve as a precursor in drug discovery, particularly for antibacterial agents?

The 2-amino-thiophene scaffold exhibits bioactivity against Gram-positive bacteria. Modifications at the benzyl or tert-butyl positions can enhance lipophilicity and membrane permeability. For example, introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring improves target binding, as seen in related carbamate derivatives with MIC values <1 µg/mL against S. aureus .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the amino group is a key concern. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) can ensure enantiopurity. Process intensification methods (e.g., flow chemistry) minimize side reactions during scale-up by controlling residence time and heat transfer .

Methodological Considerations

- Crystallography : Use SHELXL for refining high-resolution structures, especially for resolving disorder in the tert-butyl group .

- Toxicity Screening : While acute toxicity data for this compound are limited, Ames tests and zebrafish embryo assays are recommended for early-stage risk assessment .

- Computational Modeling : Combine DFT (B3LYP/6-31G*) with explicit solvent models to predict solubility and reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.